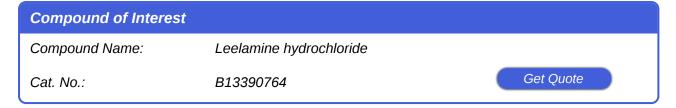


Application Notes and Protocols for In Vivo Administration of Leelamine Hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

Introduction

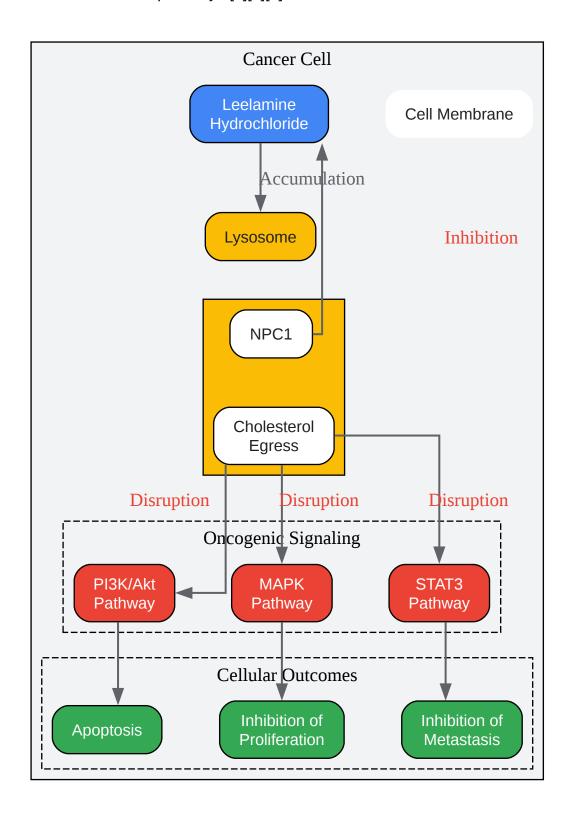
Leelamine hydrochloride, a synthetic derivative of the natural diterpene amine leelamine found in pine tree bark, has garnered significant interest as a potential anti-cancer agent.[1][2] Its primary mechanism of action involves its properties as a lysosomotropic agent, leading to its accumulation in acidic organelles like lysosomes.[3][4] This accumulation disrupts intracellular cholesterol transport, which in turn inhibits critical oncogenic signaling pathways, ultimately leading to cancer cell death.[3][4][5] These application notes provide a comprehensive guide to the in vivo administration and dosing of **Leelamine hydrochloride**, complete with detailed protocols and data summaries to aid in the design and execution of pre-clinical studies.

Mechanism of Action

Leelamine hydrochloride is a weakly basic and lipophilic amine, characteristics that allow it to easily traverse cellular membranes.[2][3] Once inside the cell, it becomes protonated and trapped within acidic compartments, most notably lysosomes.[3] This sequestration is the foundational step in its mechanism of action, leading to a profound disruption of intracellular cholesterol transport.[3] It is hypothesized that Leelamine competes with cholesterol for binding to the Niemann-Pick C1 (NPC1) protein, a key transporter for exporting cholesterol from lysosomes.[3][6] This inhibition results in the accumulation of unesterified cholesterol within late endosomes and lysosomes.[3] The disruption of cholesterol homeostasis triggers the inhibition



of multiple key oncogenic signaling pathways frequently hyperactivated in cancer, including the PI3K/Akt, MAPK, and STAT3 pathways.[4][5][7]



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Caption: Leelamine's mechanism of action in cancer cells.

In Vivo Administration and Dosing Summary

The following tables summarize the quantitative data from various in vivo studies involving **Leelamine hydrochloride** administration.



Animal Model	Cancer Type	Administ ration Route	Dose	Frequen cy	Vehicle	Observe d Effects	Referen ce
Athymic Nude Mice	Melanom a (UACC 903)	Intraperit oneal (i.p.)	7.5 mg/kg	Daily	DMSO/S aline or Corn Oil	Suppress ion of tumor growth.	[1][3]
Athymic Nude Mice	Melanom a (UACC 903)	Oral	80 mg/kg	Daily	10% PEG	51% reduction in tumor volume compare d to vehicle control.	[4][8]
Swiss Webster Mice	N/A (Pharma cokinetic s)	Oral	80 mg/kg	Single dose	Not specified	Leelamin e detectabl e in serum.	[4]
Hi-Myc Mice	Prostate Cancer	Intraperit oneal (i.p.)	10 mg/kg	5 times/we ek	10% ethanol, 10% DMSO, 30% Kolliphor EL, 50% PBS	Well- tolerated; trend for a decrease in the expressio n level of cMyc protein.	[9]
Mice	Breast Cancer (SUM159	Intraperit oneal (i.p.)	7.5 mg/kg	5 times/we ek	Not specified	Suppress ion of orthotopi c xenograft	[5]



growth
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significan
t toxicity.

Experimental Protocols Preparation of Leelamine Hydrochloride for In Vivo Administration

- 1. Stock Solution Preparation:
- Dissolve Leelamine hydrochloride in a suitable solvent such as dimethyl sulfoxide (DMSO).[1]
- For example, prepare a 10 mg/mL stock solution.
- 2. Working Solution for Intraperitoneal (i.p.) Injection:
- Method A (DMSO/Saline):
 - Dilute the Leelamine hydrochloride stock solution in sterile saline.[1]
 - The final concentration of DMSO should be minimized to avoid toxicity (typically <10%).[1]
 - \circ Example: For a 7.5 mg/kg dose in a 20g mouse (0.15 mg dose), you could inject 100 μ L of a 1.5 mg/mL working solution. To prepare this, mix 15 μ L of a 10 mg/mL DMSO stock with 85 μ L of sterile saline.
- Method B (Complex Vehicle):
 - For a 10 mg/kg dose, a vehicle consisting of 10% ethanol, 10% dimethyl sulfoxide, 30%
 Kolliphor EL, and 50% PBS can be used.[9]
 - Prepare the vehicle by mixing the components in the specified ratio.
 - Dissolve the required amount of Leelamine hydrochloride in the vehicle to achieve the final desired concentration for injection.



- 3. Working Solution for Oral Administration:
- Dilute the **Leelamine hydrochloride** stock solution in a vehicle appropriate for oral gavage, such as a mixture of DMSO and corn oil or 10% PEG.[1][8]

In Vivo Xenograft Tumor Model Protocol

This protocol outlines the general steps for establishing and treating xenograft tumors in mice.

- 1. Cell Culture and Preparation:
- Culture cancer cells (e.g., UACC 903 melanoma cells) in the appropriate culture medium and conditions until they are in the exponential growth phase.[1]
- Harvest the cells and resuspend them in a sterile, serum-free medium or phosphate-buffered saline (PBS) at the desired concentration.
- 2. Tumor Implantation:
- Subcutaneous Model: Inject approximately 2.5 x 10⁶ cells subcutaneously into the flank of each immunocompromised mouse (e.g., athymic nude mice).[1]
- Orthotopic Model: For models such as breast cancer, inject the cells into the mammary fat pad.[1]
- 3. Tumor Growth Monitoring:
- Allow the tumors to establish and reach a palpable size.
- Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.[1]
- Calculate the tumor volume using the formula: (length x width²) / 2.[1]
- 4. Leelamine Hydrochloride Administration:
- Once tumors have reached a predetermined size, randomize the mice into treatment and control groups.



- Administer Leelamine hydrochloride or the vehicle control according to the desired dosing schedule and route (e.g., 7.5 mg/kg, i.p., daily).[3]
- 5. Monitoring and Endpoint:
- Monitor the body weight of the mice regularly to assess for any signs of toxicity.[4][5]
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, immunohistochemistry for proliferation and apoptosis markers).[3]



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Caption: Workflow for in vivo Leelamine xenograft studies.

Safety and Toxicology

Preclinical studies have indicated that **Leelamine hydrochloride** is generally well-tolerated in animal models, with no significant systemic toxicity observed at therapeutic doses.[1][5] Monitoring of animal body weights and blood parameters has shown no significant differences between treatment and control groups, and histological analysis of major organs has not revealed any morphological changes.[4][5]

Metabolism

In both in vitro and in vivo studies, Leelamine undergoes Phase I metabolism, resulting in a mono-hydroxylated metabolite.[10] The primary enzyme responsible for this biotransformation is CYP2D6.[10] This metabolite is principally excreted in the urine.[10]

Conclusion



Leelamine hydrochloride presents a compelling profile as an anti-cancer therapeutic with a distinct mechanism of action. The protocols and data summarized in these application notes provide a solid foundation for researchers to design and execute robust and reproducible in vivo studies to further explore its therapeutic potential. Careful consideration of the experimental design, including the choice of cell line, animal model, and analytical methods, is crucial for obtaining meaningful results.

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